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Introduction
Titanium(IV) bromide, or titanium tetrabromide (TiBr4), is a significant compound in the fields of

inorganic chemistry and materials science. As a titanium(IV) halide, this orange, crystalline

solid serves as a key precursor for various titanium-containing materials and as a Lewis acid

catalyst in organic synthesis.[1][2][3] Its high volatility, the most among transition metal

bromides, and solubility in nonpolar organic solvents make it a versatile reagent.[1][2]

Understanding its molecular geometry is fundamental to comprehending its reactivity, electronic

structure, and behavior in chemical processes. This guide provides a detailed examination of

the molecular structure of TiBr4, supported by theoretical principles and experimental data.

Molecular Structure and Bonding
Titanium tetrabromide adopts a regular tetrahedral molecular geometry, which is consistent in

both the gas phase and in solution.[1] This geometry is a consequence of the central titanium

atom's electronic configuration and the nature of its bonding with the four bromine ligands.

Central Atom: The central titanium atom is in a +4 oxidation state, with a d⁰ electron

configuration ([Ar]3d⁰).[1][2][3] This lack of d-electrons results in TiBr4 being diamagnetic.[1]

[2][3]
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Hybridization: To accommodate bonding with four bromine atoms, the titanium center

undergoes sp³ hybridization.[1] The four sp³ hybrid orbitals form sigma bonds with the p-

orbitals of the bromine atoms.

Bonding: The Ti-Br bonds are predominantly covalent but have some ionic character.[1] The

molecule is nonpolar overall due to its high symmetry, resulting in a net dipole moment of 0

D.[1][3]

Symmetry: The perfectly symmetrical arrangement of the bromine atoms around the central

titanium atom places the TiBr4 molecule in the Td point group.[1]

VSEPR Theory Analysis
The Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts the geometry of

TiBr4. The theory posits that electron pairs in the valence shell of a central atom repel each

other and will arrange themselves to minimize these repulsions, thus defining the molecule's

geometry.[4]

Lewis Structure: The central titanium atom has 4 valence electrons, and each of the four

bromine atoms has 7, for a total of 4 + 4(7) = 32 valence electrons. Titanium forms a single

bond with each of the four bromine atoms.

Electron Domains: The central Ti atom has four electron domains, all of which are bonding

pairs. There are no lone pairs on the central atom.

Prediction: For a central atom with four bonding pairs and zero lone pairs (AX4 type),

VSEPR theory predicts a tetrahedral arrangement of electron pairs and a tetrahedral

molecular geometry to maximize the distance between the bonding electrons.[5][6] The ideal

bond angle in this arrangement is 109.5°.[7]

Start: TiBr4 1. Determine Central Atom
(Titanium)

2. Count Valence Electrons
Ti = 4

4 x Br = 4 x 7 = 28
Total = 32

3. Draw Lewis Structure
Ti bonded to 4 Br atoms

4. Count Electron Domains
on Central Atom (Ti)

Result:
4 Bonding Pairs

0 Lone Pairs

VSEPR Prediction:
AX4 Type

Tetrahedral Geometry

Conclusion:
Bond Angle ≈ 109.5°
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VSEPR theory workflow for determining TiBr4 geometry.

Quantitative Structural Data
The precise structural parameters of TiBr4 have been established through experimental

techniques, primarily X-ray crystallography.[1] These studies confirm the tetrahedral geometry.

However, slight variations in reported bond lengths exist in the literature, which may depend on

the physical state (gas vs. solid) and the specific crystallographic study.

Parameter Value Source(s)

Molecular Geometry Tetrahedral [1][8]

Coordination Number 4 [3][8]

Point Group Td [1]

Ti-Br Bond Angle (Br-Ti-Br) ~109.5° [7]

Ti-Br Bond Length
2.43 Å (gas phase/solution)

2.34 Å (solid state)
[1][9]

Dipole Moment 0 D [1][3]

Crystal Structure
Cubic, Space Group: Pa3

Monoclinic, P2_1/c
[1][2][9]

Note: The discrepancy in crystal structure data may reflect different polymorphic forms or

refinements over time.

Diagram of the tetrahedral structure of TiBr4.

Experimental Protocols: Structure Determination
The definitive determination of TiBr4's molecular geometry was achieved through X-ray

crystallography.[1] This technique allows for the precise measurement of bond lengths, bond

angles, and crystal packing in the solid state.

Single-Crystal X-ray Diffraction (General Protocol)
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Crystal Growth: High-purity TiBr4 is dissolved in a suitable non-polar, anhydrous solvent

(e.g., benzene or chlorocarbons) under an inert atmosphere, as TiBr4 is highly hygroscopic.

[2][3] Single crystals are grown through slow evaporation of the solvent or by slow cooling of

a saturated solution.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head, typically using a cryoprotectant oil and flash-cooling with liquid nitrogen to

minimize thermal vibrations and protect the sample.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which is rotated through various angles. The X-rays are

diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction

pattern of spots of varying intensity. This pattern is recorded by a detector.

Structure Solution and Refinement:

The diffraction data (spot positions and intensities) are processed to determine the unit cell

dimensions and space group.

Computational methods (e.g., direct methods or Patterson function) are used to solve the

"phase problem" and generate an initial electron density map.

An initial model of the molecule is fitted to the electron density map.

The model is refined using least-squares algorithms, adjusting atomic positions and

thermal displacement parameters to achieve the best possible fit between the calculated

and observed diffraction patterns.

Data Analysis: The final refined model provides precise atomic coordinates, from which bond

lengths, bond angles, and other geometric parameters are calculated with high precision.

The results are typically reported in a standard format, such as a Crystallographic

Information File (CIF).

Conclusion
The molecular geometry of titanium(IV) bromide is a classic example of a tetrahedral structure,

as predicted by VSEPR theory and definitively confirmed by X-ray crystallographic studies.[1]
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Its symmetrical, nonpolar nature, a direct result of its geometry, governs its physical properties

like volatility and solubility. For researchers in materials science and catalysis, a firm grasp of

this fundamental structural information is crucial for designing new synthetic pathways and

understanding the compound's reactivity as a potent Lewis acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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